molecular formula C14H8F3N3O2 B12629547 2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-90-9

2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B12629547
CAS No.: 944580-90-9
M. Wt: 307.23 g/mol
InChI Key: DXHISPCLDKHCSS-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a nitrophenyl group at the 2-position and a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile. This reaction typically uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor of trifluoroacetonitrile . The reaction conditions often involve the use of a suitable solvent and a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl and trifluoromethyl positions, to yield a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound finds applications in the development of advanced materials, such as optoelectronic devices and sensors.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitrophenyl)imidazo[1,2-a]pyridine: Lacks the trifluoromethyl group, which may result in different biological activities and properties.

    6-(Trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the nitrophenyl group, which may affect its interaction with molecular targets.

    2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the nitro group, which can influence its reactivity and biological activity.

Uniqueness

2-(3-Nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile scaffold for the development of novel compounds with diverse applications.

Properties

CAS No.

944580-90-9

Molecular Formula

C14H8F3N3O2

Molecular Weight

307.23 g/mol

IUPAC Name

2-(3-nitrophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H8F3N3O2/c15-14(16,17)10-4-5-13-18-12(8-19(13)7-10)9-2-1-3-11(6-9)20(21)22/h1-8H

InChI Key

DXHISPCLDKHCSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=C(C=CC3=N2)C(F)(F)F

Origin of Product

United States

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